Product packaging for 4-Ethoxy-2-formylphenyl acetate(Cat. No.:CAS No. 138116-08-2)

4-Ethoxy-2-formylphenyl acetate

Cat. No.: B14266457
CAS No.: 138116-08-2
M. Wt: 208.21 g/mol
InChI Key: BCVGMKBXKLJOFB-UHFFFAOYSA-N
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Description

Contextualization within Functionalized Aromatic Esters

Functionalized aromatic esters are a class of organic compounds that possess an ester group attached to an aromatic ring, which is further substituted with other functional groups. These compounds are of considerable interest in organic synthesis due to the diverse reactivity imparted by the combination of these functionalities. The ester group can act as a directing group in electrophilic aromatic substitution, and it can be hydrolyzed to a phenol (B47542) or a carboxylic acid, or be involved in coupling reactions. The additional functional groups on the aromatic ring, such as the aldehyde and ethoxy groups in 4-Ethoxy-2-formylphenyl acetate (B1210297), provide multiple reaction sites, allowing for a wide range of chemical transformations.

The interplay of the electron-donating ethoxy group and the electron-withdrawing formyl and acetate groups on the aromatic ring of 4-Ethoxy-2-formylphenyl acetate influences its chemical behavior, making it a subject of interest for chemists exploring the synthesis of complex molecular architectures.

Overview of Research Significance as a Versatile Synthetic Intermediate

The significance of this compound in research stems from its role as a multifunctional building block. The presence of an aldehyde group allows for a host of reactions, including condensations, oxidations, and reductions, to introduce further complexity. The acetate group can be readily hydrolyzed to a hydroxyl group, opening up another avenue for functionalization. This versatility makes this compound a key precursor in the multi-step synthesis of a variety of organic molecules, including heterocyclic compounds and molecules with potential biological activity. Its structural features allow for the sequential and regioselective introduction of different substituents, a crucial aspect in the design and synthesis of novel compounds.

Physicochemical Properties of this compound

PropertyValue
CAS Number 72207-94-4
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline powder
Synonyms 2-Ethoxy-4-formylphenyl acetate, 4-Acetoxy-3-ethoxybenzaldehyde

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. jk-sci.comyoutube.comorganic-chemistry.org This reaction is a well-established procedure for the formylation of electron-rich aromatic rings. The synthesis would likely proceed as follows:

Starting Material : The synthesis would commence with 3-ethoxyphenyl acetate. This precursor contains the ethoxy and acetate groups in the desired positions relative to each other.

Formylation : The Vilsmeier-Haack reaction introduces a formyl group onto the aromatic ring. This is typically achieved using a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). jk-sci.comyoutube.com The electron-donating nature of the ethoxy group directs the formylation to the ortho and para positions. Due to steric hindrance from the ethoxy group, the formyl group is preferentially introduced at the position ortho to the ethoxy group and para to the acetate group, yielding the desired this compound.

Work-up : The reaction mixture is then treated with water to hydrolyze the intermediate iminium salt, leading to the final aldehyde product.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the ester, and the substituted aromatic ring.

Aldehyde Group : The formyl group is a primary site for various chemical transformations. It can readily undergo:

Condensation Reactions : The Knoevenagel condensation is a key reaction where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst to form α,β-unsaturated products. wikipedia.orgsigmaaldrich.com This is a powerful tool for carbon-carbon bond formation.

Pechmann Condensation : For the synthesis of coumarins, the Pechmann condensation is a relevant pathway. While the classic Pechmann condensation involves a phenol and a β-ketoester, a modified approach using a salicylaldehyde (B1680747) derivative like this compound (after hydrolysis of the acetate) can be employed.

Oxidation and Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

Ester Group : The acetate group can be easily hydrolyzed under acidic or basic conditions to reveal a phenolic hydroxyl group. This hydroxyl group can then participate in etherification, esterification, or serve as a directing group for further aromatic substitutions.

Aromatic Ring : The substituted benzene (B151609) ring can undergo further electrophilic substitution reactions, with the positions of new substituents being influenced by the existing groups.

Applications in the Synthesis of Heterocyclic Compounds

The structural attributes of this compound make it an excellent precursor for the synthesis of various heterocyclic systems.

Coumarins : Following the hydrolysis of the acetate to a hydroxyl group, the resulting salicylaldehyde derivative is a prime candidate for the synthesis of coumarins. Reaction with a variety of reagents, such as acetic anhydride (B1165640) and a base (Perkin reaction) or with active methylene compounds (Knoevenagel condensation), can lead to the formation of the coumarin (B35378) core. wikipedia.org Coumarins are an important class of compounds with diverse biological activities.

Other Heterocycles : The aldehyde functionality can be utilized to construct other heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to oxazoles. The versatility of the aldehyde group allows for its incorporation into a wide array of ring systems through various condensation and cyclization strategies.

Use in the Preparation of Biologically Active Molecules

The core structure of this compound is found within or can be elaborated into various biologically active molecules. The ability to selectively manipulate its functional groups allows for the systematic construction of complex target molecules. For example, the coumarin scaffold, readily accessible from this intermediate, is present in numerous natural products and synthetic compounds with anticoagulant, anticancer, and anti-inflammatory properties. By choosing appropriate reaction partners in the condensation steps, a diverse library of substituted coumarins and other heterocyclic compounds can be generated for screening in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B14266457 4-Ethoxy-2-formylphenyl acetate CAS No. 138116-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138116-08-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(4-ethoxy-2-formylphenyl) acetate

InChI

InChI=1S/C11H12O4/c1-3-14-10-4-5-11(15-8(2)13)9(6-10)7-12/h4-7H,3H2,1-2H3

InChI Key

BCVGMKBXKLJOFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(=O)C)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 2 Formylphenyl Acetate and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis approaches to 4-ethoxy-2-formylphenyl acetate (B1210297) primarily involve the functionalization of a pre-existing phenol (B47542) or phenolic aldehyde core. These methods are often straightforward and rely on well-established organic reactions.

Esterification of 2-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

The most direct route to 4-ethoxy-2-formylphenyl acetate is the esterification of 2-ethoxy-4-hydroxybenzaldehyde, a compound commonly known as ethyl vanillin (B372448). This reaction involves the acylation of the phenolic hydroxyl group. A typical procedure involves reacting ethyl vanillin with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to facilitate the reaction.

A closely related and well-documented example is the acetylation of 3-methoxy-4-hydroxybenzaldehyde (vanillin). In one reported synthesis, vanillin is dissolved in a sodium hydroxide (B78521) solution, to which crushed ice and acetic anhydride are added. rfppl.co.in Shaking the mixture for a short period results in the formation of a milky white precipitate of 4-acetoxy-3-methoxybenzaldehyde, which can be isolated by filtration and recrystallized from ethanol. rfppl.co.in This method can be adapted for the synthesis of this compound from ethyl vanillin, as the reactive phenolic hydroxyl group is analogous in both starting materials.

Another relevant example is the synthesis of 2-ethoxy-4-formylphenyl stearate, where ethyl vanillin is reacted with stearic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). imperial.ac.uk This demonstrates the versatility of the esterification reaction on the ethyl vanillin scaffold with different carboxylic acids.

Table 1: Representative Esterification Reaction

Starting MaterialReagentsProductReference
3-Methoxy-4-hydroxybenzaldehydeAcetic anhydride, Sodium hydroxide4-Acetoxy-3-methoxybenzaldehyde rfppl.co.in

Acylation Strategies on Related Phenolic Aldehydes

The acylation strategy is broadly applicable to a range of phenolic aldehydes, allowing for the synthesis of various structural analogues of this compound. The fundamental reaction involves the treatment of a hydroxybenzaldehyde with an acyl halide or anhydride. The reactivity of the phenolic hydroxyl group can be enhanced by converting it to the corresponding phenoxide with a suitable base.

Research has shown that the acylation of aldehydes can be highly chemoselective. For instance, various aromatic aldehydes can be converted to their corresponding 1,1-diacetates (acylals) using acetic anhydride in the presence of a catalyst, and these reactions can be performed chemoselectively where ketone functionalities are not affected. researchgate.net While this is a different type of acylation, it highlights the reactivity of the aldehyde group under certain conditions. However, for the synthesis of phenyl acetates, the focus remains on the selective acylation of the phenolic hydroxyl group. The choice of solvent and base can influence the reaction's efficiency and yield.

Strategies for Introducing Key Functional Groups

An alternative to direct functionalization is the sequential introduction of the necessary functional groups—the formyl, ethoxy, and acetate moieties—onto a simpler aromatic precursor.

Formylation Reactions on Ethoxy-Substituted Phenyl Acetates

The introduction of a formyl group onto an aromatic ring can be achieved through several classic organic reactions. For a substrate such as an ethoxy-substituted phenyl acetate, the Vilsmeier-Haack and Reimer-Tiemann reactions are prominent methods.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgijpcbs.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion acts as the electrophile. wikipedia.org For an ethoxy-substituted phenyl acetate, the ethoxy group is a strong activating group and would direct the formylation to the ortho and para positions. The position of the acetate group would also influence the regioselectivity.

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. wikipedia.orgsynarchive.com It involves the reaction of a phenol with chloroform (B151607) in a basic solution. wikipedia.orgmychemblog.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.org While this reaction is typically performed on phenols, its applicability to a phenyl acetate would depend on the reaction conditions, as the ester group could be hydrolyzed under the basic conditions required for carbene generation. If the acetate group remains intact, the directing effects of the ethoxy and acetoxy groups would determine the site of formylation.

Ethoxylation Routes to Formylphenyl Acetates

The introduction of an ethoxy group can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the reaction of a phenoxide with an ethyl halide, such as ethyl iodide or ethyl bromide. wikipedia.org To synthesize this compound via this route, a plausible precursor would be a dihydroxybenzaldehyde derivative where one hydroxyl group is protected as an acetate.

For example, starting with 3,4-dihydroxybenzaldehyde, one could selectively acetylate the hydroxyl group at the 4-position. The remaining hydroxyl group at the 3-position could then be deprotonated with a base to form a phenoxide, which would subsequently be reacted with an ethylating agent. A related industrial synthesis of ethyl vanillin involves the ethoxylation of 3-chloro-4-hydroxy-benzaldehyde with sodium ethoxide. google.com This demonstrates the feasibility of introducing an ethoxy group onto a substituted benzaldehyde (B42025) ring.

Table 2: Key Reactions for Introducing Functional Groups

ReactionReagentsFunctionality IntroducedReference
Vilsmeier-HaackDMF, POCl₃Formyl group organic-chemistry.orgijpcbs.comwikipedia.org
Reimer-TiemannCHCl₃, BaseFormyl group wikipedia.orgsynarchive.com
Williamson Ether SynthesisAlkyl halide, BaseEther (Ethoxy group) masterorganicchemistry.comwikipedia.org

Multi-Component Reactions and Cascade Syntheses for Derivatives

The aromatic aldehyde functionality in this compound makes it a valuable substrate for multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. One of the most well-known MCRs involving aromatic aldehydes is the Biginelli reaction .

The Biginelli reaction is a one-pot cyclocondensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comscielo.br This reaction, typically catalyzed by a Brønsted or Lewis acid, leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogues. mdpi.comresearchgate.net These heterocyclic compounds are of significant interest due to their diverse biological activities.

By using this compound as the aldehyde component, a diverse library of DHPM derivatives can be synthesized. The reaction is amenable to a wide range of substituents on the aromatic aldehyde, and various catalysts, including tin(II) chloride dihydrate and heteropolyacid-clay composites, have been shown to efficiently promote the reaction. scielo.brichem.md The use of such MCRs provides a powerful tool for generating structural diversity from a common aromatic aldehyde precursor.

Table 3: Example of a Multi-Component Reaction for Derivatives

ReactionComponentsProduct ClassReference
Biginelli ReactionAromatic aldehyde, β-ketoester, Urea/Thiourea3,4-Dihydropyrimidin-2(1H)-ones mdpi.comscielo.brresearchgate.net

Green Chemistry Considerations in Synthetic Pathways

The synthesis of this compound and its structural analogues is increasingly being scrutinized through the lens of green chemistry. This section explores the application of green principles to the key chemical transformations involved—formylation and acetylation—aiming to reduce the environmental impact of these processes. The focus is on the use of environmentally benign solvents and catalysts, the adoption of alternative energy sources, and the improvement of atom economy and waste reduction.

A significant area of development is the move away from hazardous reagents and solvents traditionally used in the synthesis of substituted benzaldehydes. For example, older methods often involved toxic compounds like CrO2Cl2 and solvents such as CCl4. mdpi.com Modern approaches prioritize safer alternatives. One such strategy involves the use of hydrogen peroxide (H₂O₂) as a benign oxidant in the presence of a vanadium catalyst for the oxidation of toluene (B28343) derivatives to benzaldehydes. mdpi.com This method can be performed in an aqueous solution, avoiding the need for organic solvents entirely. mdpi.com

Another key principle of green chemistry is process intensification, where reaction and separation steps are combined to reduce energy consumption and waste. Reactive distillation, for instance, has been explored for the synthesis of benzaldehyde from cinnamaldehyde. This technique combines the chemical reaction and the purification of the product into a single unit, which can lead to higher conversions and yields in shorter time frames compared to conventional batch processes.

The choice of catalyst is paramount in developing greener synthetic routes. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. For example, anatase TiO₂ nanoparticles have been effectively used as a recyclable catalyst for the formylation and acetylation of amines under solvent-free conditions at room temperature. researchgate.net

Furthermore, the concept of carbon capture and utilization is being applied to formylation reactions. The use of carbon dioxide (CO₂) as a C1 source for the N-formylation of amines represents a promising green strategy. rsc.org This approach not only utilizes a greenhouse gas but also proceeds under mild conditions, often with the aid of efficient catalysts. rsc.orgchemistryviews.org

In the acylation of phenols to produce esters like this compound, green methodologies focus on avoiding harsh conditions and corrosive reagents. One innovative method employs abundant and stable organic salts as acylating agents at room temperature. rsc.org Another approach uses CO₂ to promote the acylation of phenols with thioacid salts, proceeding under transition-metal-free conditions. chemistryviews.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, also contributes to a greener synthesis by reducing the need for intermediate purification steps and minimizing solvent use. acs.orgresearchgate.net

The following table summarizes various green chemistry approaches applicable to the synthesis of this compound and its analogues, based on the synthesis of substituted benzaldehydes and phenolic esters.

Table 1: Green Chemistry Approaches in the Synthesis of Substituted Benzaldehydes and Phenolic Esters

Green Chemistry Principle Synthetic Step Approach Key Advantages
Use of Benign Oxidants Formylation (via oxidation) Toluene oxidation using H₂O₂ with a vanadium catalyst. mdpi.com Avoids toxic oxidants; water as a solvent. mdpi.com
Process Intensification Formylation Reactive distillation for benzaldehyde synthesis. Combines reaction and separation; reduces energy and time.
Renewable Feedstocks/Carbon Capture Formylation Use of CO₂ as a carbon source for N-formylation. rsc.org Utilizes a greenhouse gas; can be highly efficient. rsc.org
Heterogeneous Catalysis Formylation/Acetylation TiO₂ nanoparticles as a catalyst under solvent-free conditions. researchgate.net Reusable catalyst; mild reaction conditions. researchgate.net
Alternative Acylating Agents Acetylation Use of organic salts as acylating reagents for phenols. rsc.org Abundant and stable reagents; room temperature reaction. rsc.org
Catalyst Promotion Acetylation CO₂-promoted acylation of phenols with thioacid salts. chemistryviews.org Transition-metal-free; mild conditions. chemistryviews.org
Process Efficiency General Synthesis One-pot reduction/cross-coupling procedures. acs.orgresearchgate.net Reduces waste and solvent use; improves efficiency. acs.orgresearchgate.net

| Solvent Selection | General Synthesis | Use of greener solvents like toluene in straight-through processes. google.com | Avoids solvent recovery steps and reduces energy consumption. google.com |

Detailed research findings indicate that these green approaches can lead to significant improvements in yield and selectivity while minimizing environmental impact. For instance, the oxidation of toluene using a vanadium catalyst and H₂O₂ can achieve yields of up to 30% for benzaldehyde at 60 °C, with high selectivity and no detection of by-products like benzyl (B1604629) alcohol or benzoic acid. mdpi.com Similarly, one-pot cross-coupling strategies for synthesizing substituted benzaldehydes have reported high yields for a variety of products. acs.orgresearchgate.net The acylation of phenols using organic salts has been shown to produce phenolic esters almost quantitatively from a diverse range of phenols. rsc.org

By integrating these green chemistry principles, the synthesis of this compound and its structural analogues can become more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 4-Ethoxy-2-formylphenyl acetate (B1210297). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in 4-Ethoxy-2-formylphenyl acetate. The chemical shift (δ) of each proton is indicative of its electronic environment.

Based on the analysis of structurally similar compounds, the expected ¹H NMR spectrum of this compound in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the ethoxy, acetyl, and aromatic protons.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will present as a complex splitting pattern in the range of 7.0 to 8.0 ppm. The specific shifts and coupling constants (J) are dependent on their substitution pattern. The quartet and triplet of the ethoxy group protons are anticipated around 4.1 ppm and 1.4 ppm, respectively, while the singlet for the acetyl group protons would likely appear around 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic H9.5 - 10.5Singlet-
Aromatic H7.0 - 8.0MultipletVaries
Ethoxy -CH₂-~4.1Quartet~7.0
Acetyl -CH₃~2.3Singlet-
Ethoxy -CH₃~1.4Triplet~7.0

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field (185-195 ppm). The carbonyl carbon of the acetate group is expected in the range of 168-172 ppm. The aromatic carbons will produce a series of signals between 110 and 160 ppm, with their exact shifts influenced by the attached functional groups. The methylene (B1212753) and methyl carbons of the ethoxy group are predicted to resonate around 64 ppm and 15 ppm, respectively. The methyl carbon of the acetyl group is expected at approximately 21 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic C=O185 - 195
Acetyl C=O168 - 172
Aromatic C110 - 160
Ethoxy -CH₂-~64
Acetyl -CH₃~21
Ethoxy -CH₃~15

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Structural Assignment

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are often employed for unambiguous structural assignment, especially for complex molecules. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connection between the methylene and methyl protons of the ethoxy group. An HSQC experiment would establish the correlation between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of different bonds.

The most prominent peaks in the IR spectrum would be the carbonyl stretching vibrations. The aldehyde C=O stretch is expected in the region of 1700-1720 cm⁻¹, while the ester C=O stretch should appear at a slightly higher frequency, typically between 1735 and 1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and acetyl groups will appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AldehydeC=O Stretch1700 - 1720
EsterC=O Stretch1735 - 1750
Aromatic RingC=C Stretch1450 - 1600
EtherC-O Stretch1000 - 1300
EsterC-O Stretch1000 - 1300
AromaticC-H Stretch> 3000
AliphaticC-H Stretch< 3000

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While no specific academic research on the Raman spectrum of this compound is readily available, general principles for substituted benzaldehydes can be applied. Raman spectra are particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals. The carbonyl stretching vibrations would also be present, though their intensities can vary. A detailed Raman analysis could provide further insights into the molecular structure and conformation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone of molecular analysis, providing insights into the electronic transitions within a molecule upon interaction with light. For this compound, these techniques are pivotal in understanding its electronic structure and potential for photophysical applications.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, revealing information about its conjugated systems and electronic transitions. While extensive academic research detailing the specific UV-Vis absorption maxima (λmax) for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from its structural components. The presence of the substituted benzene ring suggests that the compound will exhibit absorption bands in the UV region, likely corresponding to π→π* transitions of the aromatic system. The precise wavelengths of these absorptions would be influenced by the electronic effects of the ethoxy, formyl, and acetate substituents.

Hypothetical UV-Vis Absorption Data for this compound This table is for illustrative purposes based on typical values for similar aromatic compounds, as specific research data is not currently available.

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1)
Ethanol ~250-260 Data not available
Cyclohexane ~245-255 Data not available

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. This phenomenon, known as luminescence, is characteristic of certain molecules, often those with rigid, conjugated structures. There is currently no readily available scientific literature indicating that this compound itself is a luminescent compound. However, this molecule can serve as a precursor or building block in the synthesis of more complex, luminescent derivatives, such as Schiff bases or other condensation products. The study of such derivatives by fluorescence spectroscopy would provide valuable data on their emission wavelengths, quantum yields, and fluorescence lifetimes, which are critical parameters for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂O₄), the expected molecular weight is approximately 208.21 g/mol . While a specific mass spectrum from academic research is not available, a hypothetical fragmentation pattern can be proposed based on the compound's structure.

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (Proposed) Structure/Identity
[M]⁺ 208 Molecular ion
[M - CH₂CO]⁺ 166 Loss of ketene
[M - OCH₂CH₃]⁺ 163 Loss of ethoxy radical
[M - CO]⁺ 180 Loss of carbon monoxide
[C₇H₇O]⁺ 107 Tropylium-like ion

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and identity of a newly synthesized compound. For this compound, with the molecular formula C₁₁H₁₂O₄, the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 11 132.11 63.45
Hydrogen H 1.01 12 12.12 5.82
Oxygen O 16.00 4 64.00 30.73
Total 208.23 100.00

In a research setting, the experimentally determined percentages of Carbon, Hydrogen, and Oxygen would be expected to be in close agreement with these theoretical values to confirm the successful synthesis and purity of the compound.

Advanced Structural Analysis and Solid State Studies

Single-Crystal X-ray Diffraction (SC-XRD) Studies

No published single-crystal X-ray diffraction studies for 4-Ethoxy-2-formylphenyl acetate (B1210297) were identified. Such studies are essential for definitively determining the molecular and crystal structure.

Without SC-XRD data, the precise bond lengths, bond angles, and torsional angles of 4-Ethoxy-2-formylphenyl acetate in the solid state are unknown. This information is critical for understanding the molecule's three-dimensional shape and steric profile.

A crystallographic study would reveal the nature and geometry of intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern how the molecules interact with each other in the crystal lattice. This information is currently not available.

Details on the crystal packing arrangement and the dynamics of the molecules within the crystal lattice are not available. This includes information on the unit cell parameters and space group, which are fundamental outputs of an SC-XRD analysis.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

No powder X-ray diffraction patterns for this compound have been found in the searched resources. PXRD is a key technique for identifying the crystalline phase of a bulk sample and can be used for quality control and polymorphism screening.

Thermal Analysis for Phase Transitions and Stability

While comprehensive thermal analysis data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are not available, a melting point range has been reported for this compound. The compound is described as a white to almost white powder or crystal with a melting point between 43.0 °C and 47.0 °C. tcichemicals.com This indicates a phase transition from solid to liquid within this temperature range.

Thermal Property Value
Melting Point43.0 - 47.0 °C tcichemicals.com

This table summarizes the limited available thermal data for the compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. For a molecule like "4-Ethoxy-2-formylphenyl acetate (B1210297)," DFT calculations can elucidate various fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For "4-Ethoxy-2-formylphenyl acetate," this involves finding the minimum energy arrangement of its atoms. The process considers the rotational freedom around single bonds, such as the C-O bonds of the ethoxy and acetate groups, and the C-C bond connecting the formyl group to the benzene (B151609) ring. This leads to the identification of different possible conformers.

Table 1: Predicted Geometrical Parameters for a Related Substituted Benzaldehyde (B42025) (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC=O (formyl)~1.21 Å
C-O (ethoxy)~1.36 Å
C-O (acetate)~1.37 Å
C=O (acetate)~1.20 Å
Bond AngleC-C-H (formyl)~120°
C-O-C (ethoxy)~118°
O-C=O (acetate)~123°
Note: These values are illustrative and based on typical DFT results for similar functional groups.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can map the distribution of electrons and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.netirjweb.com A smaller gap suggests that the molecule is more polarizable and reactive.

For "this compound," the HOMO is expected to be located primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO would likely be centered on the electron-withdrawing formyl and acetate groups. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. malayajournal.org

Table 2: Predicted Frontier Orbital Energies for a Related Benzaldehyde Derivative (Illustrative)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5
Note: These values are for illustrative purposes, based on a DFT study of a substituted benzaldehyde. malayajournal.org

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking of functional groups.

For "this compound," characteristic vibrational frequencies would include the C=O stretching of the aldehyde and ester groups, C-O stretching of the ethoxy and acetate groups, and various vibrations of the benzene ring. Comparing the calculated frequencies with experimental data helps to confirm the molecule's structure. Theoretical calculations often have a systematic error, so the computed frequencies are typically scaled to improve agreement with experimental values. chem-soc.simdpi.com

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Related Molecules (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
FormylC=O Stretch~1700~1680-1700
AcetateC=O Stretch~1760~1750-1770
EthoxyC-O Stretch~1240~1230-1260
Benzene RingC=C Stretch~1600, ~1500~1580-1610, ~1450-1510
Note: Predicted values are typical for DFT calculations on substituted benzaldehydes and phenyl acetates. chem-soc.si

NMR Chemical Shift Predictions

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. Predicted NMR spectra can be a powerful tool for structure verification and for assigning signals in experimental spectra. While DFT methods are common, newer machine learning approaches have also shown high accuracy in predicting ¹H chemical shifts. nih.govnih.gov For "this compound," calculations would predict the chemical shifts for the aromatic protons, the formyl proton, and the protons of the ethoxy and acetate methyl groups, as well as for all the carbon atoms in the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To understand how "this compound" interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum. princeton.edu

The calculations can predict the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., n→π* or π→π*). For a molecule with both a benzene ring and carbonyl groups, multiple transitions are expected. Studies on benzaldehyde itself show that TD-DFT can reliably model its photophysical processes, such as intersystem crossing and phosphorescence. princeton.eduprinceton.edu

Molecular Dynamics (MD) Simulations (If applicable to complex systems)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While MD is more commonly applied to large, complex systems like proteins or polymers in solution, it could be used to study the behavior of "this compound" in a solvent. nih.govnih.gov An MD simulation would model the interactions between the solute molecule and the surrounding solvent molecules over time, providing insights into solvation effects, diffusion, and the stability of different conformers in a condensed phase. For a small molecule like this, MD simulations are generally less critical than for complex biomolecular systems but can still offer valuable information about its dynamic properties in a realistic environment.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its hyperpolarizability.

The key NLO property is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO materials. Features that enhance β include:

The presence of electron-donating and electron-accepting groups.

An extended π-conjugated system that connects the donor and acceptor groups.

In this compound, the ethoxy group acts as an electron donor and the formyl group as an electron acceptor, connected through the π-system of the benzene ring. This donor-π-acceptor structure suggests that the molecule may possess NLO properties. Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ) and the static first-order hyperpolarizability (β) to quantify its NLO potential.

Theoretical Studies on Potential Energy Surfaces for Reaction Mechanisms

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Theoretical studies of the PES are fundamental for understanding reaction mechanisms, identifying transition states, and calculating activation energies.

For this compound, a PES study could elucidate the mechanisms of reactions such as:

Nucleophilic addition to the formyl group: Mapping the energy landscape as a nucleophile approaches the carbonyl carbon would reveal the transition state structure and the energy barrier for the reaction.

Hydrolysis of the ester group: A PES calculation could detail the pathway for either acid-catalyzed or base-catalyzed hydrolysis, identifying the key intermediates and transition states.

These studies provide a dynamic picture of chemical reactions that is not obtainable from static analysis of the reactant and product structures alone.

Predicted Collision Cross Section (CCS) Calculations

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas.

Predicting the CCS of a molecule is valuable for its identification in complex mixtures, especially when an authentic standard is unavailable. Computational workflows for CCS prediction typically involve:

Generating a diverse set of possible 3D conformations of the molecule.

Optimizing the geometry of these conformers using quantum mechanical methods like Density Functional Theory (DFT).

Calculating the theoretical CCS for each conformer.

Averaging the CCS values based on the predicted Boltzmann population of each conformer at a given temperature.

Machine learning models are also increasingly used to predict CCS values with high accuracy, trained on large databases of experimental data. A predicted CCS value for the protonated or sodiated ion of this compound would be a valuable identifier for metabolomics and other analytical applications.

Chemical Reactivity, Transformation, and Mechanism Studies

Reactions Involving the Formyl (-CHO) Group

The aldehyde or formyl group is an electrophilic center, readily participating in a variety of reactions that are fundamental to carbon-carbon and carbon-heteroatom bond formation.

The formyl group of 4-Ethoxy-2-formylphenyl acetate (B1210297) is expected to undergo condensation reactions typical of aromatic aldehydes. These reactions are crucial for constructing more complex molecular architectures.

Schiff Base Formation: In the presence of primary amines, the formyl group can reversibly form an imine, also known as a Schiff base. This reaction is fundamental in the synthesis of various heterocyclic compounds. For instance, imines derived from substituted benzaldehydes can act as intermediates in cycloaddition reactions to form valuable scaffolds like β-lactams. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), catalyzed by a weak base such as an amine. researchgate.netresearchgate.net The process leads to the formation of a new carbon-carbon double bond. researchgate.net The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration yields the α,β-unsaturated product. researchgate.net

Table 1: Overview of Condensation Reactions

Reaction Type Reactant Catalyst Resulting Functional Group
Schiff Base Formation Primary Amine (R-NH₂) Acid/Base Imine (C=N-R)
Knoevenagel Condensation Active Methylene Compound (e.g., CH₂(COOEt)₂) Amine (e.g., Piperidine) α,β-Unsaturated System (C=C)

The oxidation state of the formyl group can be readily altered through oxidation and reduction reactions, providing pathways to carboxylic acids and alcohols, respectively.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid (a 4-ethoxy-2-carboxyphenyl acetate derivative). This transformation can be achieved using common oxidizing agents. For structurally related aldehydes, oxidizing agents like potassium permanganate (B83412) in an acidic medium are effective. evitachem.com

Reduction: The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), often in an alcoholic solvent like methanol. evitachem.com This reaction converts the aldehyde into the corresponding 4-ethoxy-2-(hydroxymethyl)phenyl acetate.

Table 2: Oxidation and Reduction of the Formyl Group

Transformation Reagent Product Functional Group
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid (-COOH)
Reduction Sodium Borohydride (NaBH₄) Primary Alcohol (-CH₂OH)

The electrophilic nature of the formyl group's carbonyl carbon makes it a prime target for nucleophiles. evitachem.com A key example of this reactivity is acetal (B89532) formation, which is often used as a method to protect the aldehyde functionality during other chemical transformations. In a reaction analogous to that of 2-acetoxybenzaldehyde, the formyl group can react with an alcohol like ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction proceeds through a hemiacetal intermediate to form a stable cyclic acetal (a 1,3-dioxolane (B20135) derivative), effectively masking the reactivity of the aldehyde. This protecting group can be removed by hydrolysis under acidic conditions to regenerate the formyl group.

Reactions Involving the Acetate Ester (-OCOCH₃) Group

The acetate ester group is primarily susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis, which is also a key step in its function as a protecting group for the phenolic oxygen.

Hydrolysis: The acetate ester can be hydrolyzed to reveal the parent phenol (B47542), 4-ethoxy-2-formylphenol. This reaction can be carried out under either acidic or basic conditions (saponification). Basic hydrolysis, using a reagent like sodium hydroxide (B78521), is typically irreversible as it forms the sodium salt of the resulting phenol and acetate. The metabolism of similar compounds, such as 2-ethoxyethyl acetate, proceeds via rapid hydrolysis of the ester linkage. wikipedia.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, 4-Ethoxy-2-formylphenyl acetate can undergo transesterification. This reaction exchanges the acetyl group's ethyl moiety from the ester with the alkyl group from the reacting alcohol, forming a new ester and acetic acid.

The acetate group serves as an effective protecting group for the phenolic hydroxyl group. Its removal is a critical step in syntheses where the free phenol is required for subsequent reactions.

The primary mechanism for cleaving the acetate group is hydrolysis. The synthesis of a related compound, 2-acetoxybenzaldehyde, is achieved by reacting the corresponding phenol (2-hydroxybenzaldehyde) with acetic anhydride (B1165640). The cleavage is simply the reverse of this formation reaction. Treatment with aqueous base (e.g., NaOH, K₂CO₃) or acid (e.g., HCl) will efficiently hydrolyze the ester bond, deprotecting the phenol to yield 4-ethoxy-2-formylphenol. This process is crucial when the phenolic hydroxyl group needs to be unmasked for reactions like etherification or other modifications.

Table 3: Reactions of the Acetate Ester Group

Reaction Type Reagents Product Functional Group Purpose
Hydrolysis (Cleavage) NaOH (aq) or HCl (aq) Phenol (-OH) Deprotection
Transesterification R-OH / Acid or Base Catalyst New Ester (-OCOR) Functional Group Interconversion

Compound Index

Reactions Involving the Ethoxy (-OCH₂CH₃) Group

The ethoxy group is an electron-donating group that influences the reactivity of the aromatic ring. Reactions targeting this group primarily involve the cleavage of the ether linkage.

The aryl ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids. The most common reagents for this transformation are strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comyoutube.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. In the case of an aryl alkyl ether like this compound, the nucleophilic attack occurs exclusively at the ethyl group's carbon via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com The carbon-oxygen bond of the aromatic ring is not cleaved because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to Sₙ2 attack. masterorganicchemistry.comyoutube.com

The final products of this reaction are the corresponding phenol (4-acetoxy-3-hydroxybenzaldehyde) and an ethyl halide. If an excess of the hydrohalic acid is used, the newly formed phenol does not typically react further to form an aryl halide. libretexts.org

Table 1: Summary of Ether Cleavage Reaction

ReagentMechanismProducts
Hydrogen Iodide (HI)Sₙ24-Acetoxy-3-hydroxybenzaldehyde, Ethyl iodide
Hydrogen Bromide (HBr)Sₙ24-Acetoxy-3-hydroxybenzaldehyde, Ethyl bromide

Modifications of the Alkoxy Chain

Direct chemical modification of the ethyl chain within the ethoxy group without cleaving the ether bond is challenging. The C-H bonds of the ethyl group are relatively inert and require harsh conditions, such as radical or strong organometallic reactions, to be functionalized. Such conditions would likely lead to undesired side reactions with the more sensitive aldehyde and ester functionalities present in the molecule. Therefore, selective modification of the alkoxy chain is not a common transformation for this type of compound.

Cyclization and Ring-Forming Reactions

The ortho-positioning of the formyl and acetate-protected hydroxyl groups in this compound provides a structural motif suitable for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. While specific studies on this exact molecule are not prevalent, the principles of ring-forming reactions can be applied. wikipedia.org

For instance, under acidic or basic conditions, the molecule could potentially undergo an intramolecular condensation. Acid catalysis could activate the formyl group towards nucleophilic attack from the acetyl group's carbonyl oxygen or an enol intermediate, potentially leading to fused ring systems. The formation of dihydrofuran acetals and their subsequent intramolecular ring-opening benzannulation under Lewis acid catalysis represents a known strategy for building complex carbazole (B46965) scaffolds from related precursors. mdpi.com Reactions of similar 3-(2-allylanilino)-3-phenylacrylate esters have shown diverse reactivity, yielding unexpected ring-closure products through complex pathways. researchgate.net

Catalyst-Mediated Transformations (e.g., Heck Reaction for related compounds)

Catalyst-mediated reactions offer powerful tools for modifying aromatic structures. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a prominent example. libretexts.orgorganic-chemistry.org While this compound itself is not a direct substrate for the Heck reaction (as the acetate is not a typical leaving group), a closely related derivative, such as 2-ethoxy-4-formylphenyl triflate or a corresponding aryl halide, would be a suitable precursor. youtube.com

The general mechanism for the Heck reaction involves a Pd(0) catalyst. libretexts.org The cycle includes:

Oxidative Addition: The aryl halide or triflate adds to the Pd(0) complex, forming a Pd(II) species.

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. youtube.com

This reaction is highly valuable for forming new carbon-carbon bonds and can be applied to synthesize complex molecules from simpler aromatic precursors. nih.govnih.gov

Table 2: Typical Components of a Heck Reaction

ComponentExample(s)Role
Aryl Substrate Aryl iodide, Aryl bromide, Aryl triflateElectrophile
Alkene Styrene, Ethyl acrylateNucleophile
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Facilitates C-C bond formation
Ligand PPh₃, P(o-tol)₃Stabilizes the catalyst
Base Et₃N, NaOAc, K₂CO₃Regenerates the Pd(0) catalyst

Mechanistic Investigations using Combined Experimental and Computational Approaches

Understanding the intricate details of reaction mechanisms requires a synergistic approach that combines experimental observations with theoretical computations. rsc.org For a molecule like this compound, such studies can elucidate the influence of its substituents on reactivity, transition states, and product distribution.

Experimental methods like kinetic studies, in-situ spectroscopy (NMR, IR), and product analysis provide macroscopic information about a reaction's progress and outcome. For instance, spectroscopic and molecular docking techniques have been used to investigate the binding and conformational changes of human serum albumin when interacting with various para-substituted benzaldehydes, revealing that electronic properties significantly affect the interaction forces. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), complements these experiments by providing molecular-level insights. nih.gov DFT calculations can be used to:

Model the geometries of reactants, intermediates, and transition states.

Calculate the energy barriers (activation energies) for different potential reaction pathways.

Analyze the electronic structure to understand substituent effects and reaction regioselectivity.

A combined approach was used to study a copper-catalyzed hydroformylation reaction, where DFT calculations supported an Sₑ2 mechanism for the key C-C bond-forming step. acs.org Similarly, experimental and computational models have been used to determine pKa values and rationalize acidity differences among resveratrol (B1683913) analogues, which also feature substituted phenolic rings. nih.gov Such integrated studies provide a robust and detailed picture of chemical transformations.

Table 3: Tools for Mechanistic Investigation

ApproachTechnique/MethodInformation Gained
Experimental NMR SpectroscopyStructural characterization of products and intermediates.
Kinetic StudiesReaction rates, order of reaction, rate-determining step.
Isotope LabelingTracing the path of atoms through a reaction mechanism.
Computational Density Functional Theory (DFT)Transition state structures, activation energies, reaction pathways.
Molecular Dynamics (MD)Simulating molecular motion and conformational changes over time.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonding and non-covalent interactions.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Synthetic Building Block for Complex Molecules

The reactivity of the aldehyde group, combined with the electronic influence of the ethoxy and acetate (B1210297) substituents, makes 4-Ethoxy-2-formylphenyl acetate a strategic starting material for constructing intricate molecular architectures. mdpi.com

Precursor for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. acs.org The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions to form a variety of heterocyclic rings.

Thiazolidinones: The 4-thiazolidinone (B1220212) core is a well-established "privileged scaffold" in medicinal chemistry. researchgate.net Aldehydes are crucial reagents in their synthesis. Research has shown that formylphenyl derivatives are active carbonyl agents and suitable building blocks for creating 4-thiazolidinone derivatives. rsc.orgnih.gov For instance, in Knoevenagel condensation reactions, an aldehyde reacts with a compound containing an active methylene (B1212753) group, such as 2-thioxo-4-thiazolidinone, to form a 5-ylidene derivative. rsc.orgnih.gov The use of a substituted benzaldehyde (B42025) like this compound allows for the introduction of specific functionalities into the final thiazolidinone structure, influencing its biological activity and physical properties.

Triazoles: The 1,2,4-triazole (B32235) ring is another vital heterocycle found in pharmaceuticals, agrochemicals, and materials. researchgate.netnih.govresearchgate.net Substituted aldehydes are key components in multi-component reactions to build fused triazole systems. For example, a one-pot reaction involving 3-mercapto-1,2,4-triazole, chloroacetic acid, and a salicylic (B10762653) aldehyde derivative can produce 5-ylidene-thiazolo[3,2-b] researchgate.netrsc.orgnih.govtriazol-6-ones. rsc.orgnih.gov In this context, this compound can serve as the aldehyde source, enabling the synthesis of complex, polycyclic molecules that merge the structural features of both thiazolidinone and triazole systems.

Pyrrolones: The use of this compound as a direct precursor for the synthesis of pyrrolone scaffolds is not extensively documented in the surveyed scientific literature. While the Paal-Knorr reaction is a common method for synthesizing substituted pyrroles, it typically involves the reaction of a primary amine with a 1,4-dicarbonyl compound. mdpi.com

Intermediate in the Synthesis of Complex Organic Frameworks

Covalent Organic Frameworks (COFs) are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. sci-hub.se Their high surface area and tunable structures make them promising for applications in gas storage, separation, and catalysis. Imine-linked COFs, formed through the condensation reaction between multifunctional aldehydes and amines, are particularly noted for their stability. rsc.orgtcichemicals.com

Benzaldehyde and its derivatives are fundamental building blocks for these materials. nih.gov The aldehyde group of this compound can react with a di- or tri-amine linker to form the imine bonds that constitute the backbone of a 2D or 3D framework. Furthermore, simple molecules like benzaldehyde have been shown to act as "modulators" in COF synthesis, a role where the additive can slow down the reaction kinetics, leading to improved crystallinity and higher porosity in the final material. rsc.org This suggests that this compound could function not only as a structural component but also potentially as a modulating agent in the creation of highly ordered, functional COF materials.

Application AreaRole of this compoundKey Reaction TypeResulting Structure/MaterialReference
Heterocycle SynthesisAldehyde source for ring formationKnoevenagel CondensationThiazolidinone derivatives rsc.orgnih.gov
Heterocycle SynthesisAldehyde source for fused ring systemsOne-Pot Multi-component ReactionThiazolo[3,2-b] researchgate.netrsc.orgnih.govtriazole derivatives rsc.orgnih.gov
Organic FrameworksMonomer (linker) for framework constructionImine CondensationCovalent Organic Frameworks (COFs) tcichemicals.comnih.gov

Design and Synthesis of Functional Materials

The specific arrangement of substituents on the aromatic ring of this compound makes it an attractive precursor for materials with tailored electronic and optical properties.

Liquid Crystalline Materials Development

There is significant interest in the development of new liquid crystal phases, particularly the ferroelectric nematic (NF) phase, which combines fluidity with spontaneous electrical polarization, offering potential for fast-switching electro-optic devices. tcichemicals.comnih.gov The molecular shape and electronic properties of the constituent molecules are critical for the formation of this phase. Research has shown that molecules with a bent-core or "banana" shape, and a large net dipole moment, are prone to forming polar nematic phases. mdpi.comsci-hub.se

The synthesis of novel ferroelectric nematogens often involves multi-ring structures with lateral substituents. nih.gov For example, compounds based on a central phenyl ring with an attached ethoxy group have been synthesized and studied for their liquid crystalline behavior. nih.gov The structure of this compound provides a core that, through further synthetic modification (e.g., condensation reactions at the aldehyde group to link to other aromatic units), can be elaborated into the larger, more complex molecules required for forming ferroelectric nematic phases. The ethoxy group can contribute to the necessary molecular biaxiality and steric interactions that influence the stability of the NF phase relative to a conventional nematic phase. nih.gov

Precursors for Organic Optoelectronic Materials

Organic materials for optoelectronics, such as those used in organic light-emitting diodes (OLEDs), require molecules with specific energy levels and high charge carrier mobility. researchgate.net Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine), are widely studied for these applications. researchgate.netnih.gov They are readily synthesized through the condensation of an aldehyde with a primary amine.

The reaction of this compound with various anilines or other primary amines can produce a wide range of Schiff base derivatives. This process extends the π-conjugated system of the molecule, which is crucial for tuning its optical and electronic properties. researchgate.net The resulting Schiff base complexes can exhibit strong photoluminescence and serve as organic semiconducting materials. researchgate.net The electronic nature of the substituents on both the aldehyde and amine precursors allows for fine-tuning of the optical band gap and emission wavelengths, making these derivatives promising candidates for light-emissive layers in optoelectronic devices. acs.orgresearchgate.net

Development of Chemical Probes and Sensory Systems

The development of chemical sensors relies on creating molecules that exhibit a detectable change in properties upon interaction with a specific analyte. Schiff bases are known to be useful in the design of optical chemical sensors. nih.gov The imine group and the extended conjugation in Schiff base ligands can lead to changes in fluorescence or color (colorimetric response) when they coordinate with metal ions or other target molecules.

By reacting this compound with a carefully chosen amine partner, a unique Schiff base ligand can be synthesized. This ligand can be designed to have a specific binding pocket for a target analyte. The binding event can alter the electronic structure of the Schiff base, leading to a measurable change in its UV-visible absorption or fluorescence emission spectrum. This principle allows for the development of highly selective and sensitive chemical probes for environmental monitoring, bio-imaging, or industrial process control. While some sensors are designed to detect benzaldehyde itself, the greater utility lies in using the aldehyde as a building block to create more complex sensor molecules. nih.govnih.gov

Ligand and Metal Complex Chemistry

Synthesis of Schiff Base Ligands from the Formyl Group

The formyl group of this compound serves as a versatile handle for the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netuitm.edu.mynih.gov This reaction is often carried out under reflux conditions in a suitable solvent, such as ethanol, and can be catalyzed by a few drops of acid. nih.govyoutube.com

A general synthetic route for the preparation of Schiff base ligands from this compound involves the reaction of the aldehyde with a primary amine (R-NH₂). The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the formyl group, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine or Schiff base. uitm.edu.my The reaction is driven to completion by the removal of water, often facilitated by the reaction conditions.

The resulting Schiff base ligand incorporates the substituted phenyl ring from this compound, with the specific properties of the ligand being tunable by varying the 'R' group of the primary amine. This 'R' group can range from simple alkyl or aryl moieties to more complex functionalized groups, allowing for the creation of a diverse library of ligands with tailored electronic and steric properties.

While specific literature on Schiff bases derived directly from this compound is not prevalent, the general methodology is well-established for structurally similar compounds like 3-ethoxysalicylaldehyde (B1293910). researchgate.netresearchgate.net For instance, the condensation of 3-ethoxysalicylaldehyde with 2-aminobenzoic acid has been reported to yield a bidentate Schiff base ligand that coordinates to metal centers through the azomethine nitrogen and the hydroxyl oxygen. researchgate.net This suggests that Schiff bases from this compound would likely act as effective chelating agents.

Table 1: Representative Schiff Base Ligands from Substituted Aldehydes

Aldehyde PrecursorAmine ReactantResulting Schiff Base Structure (General)Potential Donor Atoms
This compoundPrimary Amine (R-NH₂)Azomethine Nitrogen, Ester Carbonyl Oxygen
3-Ethoxysalicylaldehyde2-Aminobenzoic acidAzomethine Nitrogen, Phenolic Oxygen, Carboxylic Oxygen
Salicylaldehyde (B1680747)EthylenediamineAzomethine Nitrogens, Phenolic Oxygens
BenzaldehydeAnilineAzomethine Nitrogen

This table presents a generalized structure for a Schiff base from this compound and examples of Schiff bases from similar aldehydes.

Metal Complexation Studies and Coordination Chemistry

The synthesis of metal complexes with these Schiff base ligands typically involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of copper, nickel, cobalt, or zinc) in a suitable solvent. researchgate.netias.ac.in The reaction conditions, such as temperature and stoichiometry, can influence the final structure and coordination geometry of the resulting metal complex. walisongo.ac.id

The coordination of the Schiff base ligand to a metal ion is typically evidenced by changes in spectroscopic data. For instance, in the infrared (IR) spectrum, a shift in the C=N stretching frequency of the azomethine group upon complexation indicates the coordination of the nitrogen atom to the metal. ias.ac.inresearchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

The coordination geometry of the metal complexes can vary depending on the metal ion, the denticity of the ligand, and the reaction conditions. Common geometries for transition metal complexes with Schiff base ligands include octahedral, tetrahedral, and square planar. researchgate.netresearchgate.netias.ac.in For example, Co(II), Ni(II), and Zn(II) often form octahedral complexes, while Cu(II) can adopt either a square planar or a distorted octahedral geometry. ias.ac.in

Table 2: Potential Metal Complexes with Schiff Base Ligands Derived from this compound

Metal IonGeneral Complex FormulaPossible Coordination Geometry
Co(II)[Co(L)₂(H₂O)₂] or [Co(L)Cl(H₂O)]Octahedral
Ni(II)[Ni(L)₂(H₂O)₂] or [Ni(L)Cl(H₂O)]Octahedral
Cu(II)[Cu(L)₂] or [Cu(L)Cl]Square Planar, Distorted Octahedral
Zn(II)[Zn(L)₂] or [Zn(L)Cl]Tetrahedral, Octahedral

L represents a bidentate Schiff base ligand derived from this compound. The actual formulas and geometries can vary.

The study of these metal complexes is an active area of research due to their potential applications in catalysis, materials science, and as models for biological systems. The electronic and steric environment around the metal center, which can be fine-tuned by modifying the Schiff base ligand, plays a crucial role in determining the properties and reactivity of the complex.

Patent Landscape Analysis in Academic Research Context

Analysis of Patent Activity for Novel Synthetic Methodologies

The synthesis of 4-Ethoxy-2-formylphenyl acetate (B1210297), also known by its synonym 4-acetoxy-3-ethoxybenzaldehyde, is a critical aspect of its utility. While specific patents focusing exclusively on novel synthetic routes for this exact compound are not extensively documented, the broader patent literature for related structures provides valuable insights.

Patents for the synthesis of similar alkoxy-substituted benzaldehydes often describe acetylation and ethoxylation of vanillin (B372448) derivatives. These methodologies generally involve the protection of the hydroxyl group with an acetyl group, followed by the introduction of an ethoxy group. While direct patenting of these specific steps for 4-Ethoxy-2-formylphenyl acetate is not prominent, these methods are considered standard organic synthesis techniques and may fall under the umbrella of broader patents covering classes of substituted aromatic aldehydes.

A study on the photosafety of various chemical compounds, which included 4-acetoxy-3-ethoxybenzaldehyde, indicates its availability for research purposes, suggesting that its synthesis is established. mdpi.com However, the lack of a significant number of patents focused solely on its synthesis suggests that the current methods may be considered mature or that the commercial scale of its production does not yet warrant extensive patent protection for new synthetic routes.

Trends in Patenting this compound as a Chemical Intermediate

The primary value of many chemical compounds lies in their role as building blocks for more complex molecules. An analysis of the patent landscape indicates that this compound is recognized for its potential as a chemical intermediate, although explicit patenting trends are subtle.

The presence of both an aldehyde and an acetate group in the molecule makes it a versatile intermediate. The aldehyde functionality can participate in a variety of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to build carbon-carbon and carbon-nitrogen bonds. The acetate group can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used for further functionalization.

While patents may not always explicitly name this compound as an intermediate, they often claim classes of compounds that would necessitate its use in their synthesis. For instance, patents related to the synthesis of certain pharmaceutical scaffolds or specialty polymers may describe the use of substituted benzaldehydes that fit the structural profile of this compound. The limited direct patent trail for this specific intermediate could imply that it is more commonly used in academic research or in the early stages of drug discovery, with patent protection sought for the final, more complex molecules.

Overview of Patented Research Areas Utilizing the Compound

The potential applications of this compound are suggested by its chemical structure and the known uses of related compounds. While direct patenting of this compound in specific applications is not widespread, its utility can be inferred from broader research and patent trends.

Material Science: The phenolic structure and reactive aldehyde group suggest potential applications in polymer and material science. Substituted benzaldehydes are used in the synthesis of Schiff base polymers, which can have interesting optical and electronic properties. The ethoxy and acetate groups can modify the solubility and processing characteristics of such polymers. However, a review of the patent literature does not currently show significant activity in this area specifically for this compound.

Specialty Chemicals: As a derivative of vanillin, a widely used flavoring agent, this compound has potential in the synthesis of other specialty chemicals. Its inclusion in a list of chemical ingredients by a governmental body underscores its recognized status as a distinct chemical entity. usda-indonesia.org The fragrance and flavor industry often patents novel derivatives of natural products for use as additives. While no specific patents for this application of this compound were identified, this remains a potential area of interest.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the design of novel molecules with tailored properties. For derivatives of 4-Ethoxy-2-formylphenyl acetate (B1210297), AI and machine learning (ML) offer powerful tools for accelerating discovery and optimization.

Predictive modeling, a key aspect of this integration, can be employed to forecast the physicochemical and biological properties of novel derivatives. By training algorithms on existing datasets of substituted benzaldehydes, it is possible to predict attributes such as reactivity, solubility, and bioactivity for yet-unsynthesized analogues of 4-Ethoxy-2-formylphenyl acetate. Machine learning models, including random forest and XGBoost, have demonstrated success in predicting the photophysical properties of complex aromatic structures, a strategy that could be adapted for this compound's derivatives.

Furthermore, generative AI models can design new molecular structures with desired characteristics. These models can explore a vast chemical space to propose novel derivatives of this compound that are optimized for specific applications, such as pharmaceutical intermediates or materials science components. This in silico design process can significantly reduce the time and cost associated with traditional trial-and-error synthesis.

Sustainable Synthesis and Biocatalytic Approaches

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For this compound, future research will likely focus on environmentally benign synthesis routes that minimize waste and energy consumption.

Sustainable synthesis methodologies for aromatic aldehydes are gaining traction. These include processes that utilize renewable starting materials and eco-friendly solvents. Research into the catalytic hydrogenation of carboxylic acid derivatives and reductive carbonylation of halo-aromatics presents viable pathways for the greener production of substituted benzaldehydes. researchgate.net The development of catalytic systems that operate under milder conditions with high atom economy will be a key area of investigation. researchgate.net

Biocatalysis offers a particularly promising avenue for the sustainable synthesis of this compound and its derivatives. The enzymatic synthesis of vanillin (B372448), a structurally related compound, provides a strong precedent. sci-hub.runih.govacib.atcolab.ws Researchers are exploring the use of whole-cell systems and purified enzymes, such as carboxylic acid reductases, to convert renewable precursors into valuable aromatic aldehydes. nih.govcolab.wsnih.gov Engineered microorganisms could be developed to produce this compound from simple feedstocks, offering a sustainable alternative to conventional chemical synthesis. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research will also delve into uncovering new chemical reactions and transformations involving this compound, expanding its utility as a synthetic building block. The unique arrangement of the ethoxy, formyl, and acetate groups on the phenyl ring offers opportunities for exploring novel reactivity.

The development of new catalytic systems could unlock previously inaccessible reaction pathways. For instance, synergistic catalysis, combining different modes of activation, could enable highly selective modifications of the molecule. The exploration of photoredox catalysis in the synthesis of aromatic aldehydes suggests that light-mediated transformations could offer new avenues for the functionalization of this compound.

Furthermore, the investigation of unconventional reaction conditions, such as microwave irradiation or mechanochemistry, could lead to faster and more efficient transformations. These techniques can sometimes afford different product selectivities compared to traditional solution-phase chemistry, providing access to novel derivatives.

Advanced Characterization at the Nanoscale

Understanding the behavior of this compound at the nanoscale is crucial for its application in advanced materials and biological systems. Future research will increasingly rely on sophisticated characterization techniques to probe its properties with high spatial and chemical resolution.

Techniques such as Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) and Chemical Force Microscopy (CFM) can provide detailed chemical information at the nanoscale. rsc.org These methods could be used to study the self-assembly of this compound derivatives on surfaces or their interaction with biological macromolecules. Visualizing the distribution of functional groups on a surface at the nanoscale can provide critical insights for the design of functional materials. rsc.org

Q & A

Q. How to resolve tautomeric equilibria involving the formyl group using NMR?

  • Methodology : Conduct variable-temperature ¹H NMR (25–80°C) in deuterated DMSO or CDCl₃. Observe coalescence of formyl proton signals to estimate tautomerization rates. Compare with ¹³C NMR carbonyl shifts and DFT-calculated tautomer energies .

Notes on Data Contradictions and Validation

  • Crystallographic inconsistencies : Cross-validate SHELX-refined structures with PXRD to distinguish between single-crystal artifacts and bulk material properties .
  • Reaction mechanism ambiguities : Use isotopic labeling (e.g., ¹⁸O in acetate) to trace hydrolysis pathways. Pair with computational transition state analysis .

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